N5,N5-Dimethyl-N2-(thietan-3-yl)pyridine-2,5-diamine
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Overview
Description
N5,N5-Dimethyl-N2-(thietan-3-yl)pyridine-2,5-diamine is a chemical compound with the molecular formula C10H15N3S. This compound is characterized by the presence of a pyridine ring substituted with dimethylamino and thietan-3-yl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N5-Dimethyl-N2-(thietan-3-yl)pyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with dimethylamine and thietan-3-yl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N5,N5-Dimethyl-N2-(thietan-3-yl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate, and nucleophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
N5,N5-Dimethyl-N2-(thietan-3-yl)pyridine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N5,N5-Dimethyl-N2-(thietan-3-yl)pyridine-2,5-diamine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N5,N5-Dimethylpyridine-2,5-diamine: Similar structure but lacks the thietan-3-yl group.
2-Amino-5-dimethylaminopyridine: Another related compound with similar functional groups.
Uniqueness
N5,N5-Dimethyl-N2-(thietan-3-yl)pyridine-2,5-diamine is unique due to the presence of the thietan-3-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H15N3S |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
5-N,5-N-dimethyl-2-N-(thietan-3-yl)pyridine-2,5-diamine |
InChI |
InChI=1S/C10H15N3S/c1-13(2)9-3-4-10(11-5-9)12-8-6-14-7-8/h3-5,8H,6-7H2,1-2H3,(H,11,12) |
InChI Key |
WGCNCANEUUUUQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)NC2CSC2 |
Origin of Product |
United States |
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